ethyl 5,7-dichloro-1H-indole-2-carboxylate
Overview
Description
Ethyl 5,7-dichloro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H9Cl2NO2 and its molecular weight is 258.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives Formation :
- Ethyl 5,7-dichloro-1H-indole-2-carboxylate has been utilized in various chemical syntheses, such as the preparation of 2-etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones (Beccalli, Marchesini, & Pilati, 1994).
- Synthesis of 5-substituted indole derivatives, including the formation of ethyl 5-formyl-1H-indole-2-carboxylates, has been reported (Pete, Parlagh, & Tőke, 2003).
Pharmacological and Biological Evaluation :
- There has been pharmacological suppression of leukotriene biosynthesis by inhibitors of 5-lipoxygenase (5-LO) using 2-substituted 5-hydroxyindole-3-carboxylates, with compounds like ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate showing potential as anti-inflammatory therapeutics (Karg et al., 2009).
Synthesis of Bioactive Compounds :
- The compound has been used in the synthesis of potential glycine site N-metyhl-D-aspartate receptor antagonists (Fabio & Pentassuglia, 1998).
- Synthesis and in vitro evaluation of anti-hepatitis B virus activities of several ethyl 5-hydroxy-1H-indole-3-carboxylates have been carried out, identifying compounds with significant anti-HBV activity (Zhao, Zhao, Chai, & Gong, 2006).
Mechanism of Action
Target of Action
Ethyl 5,7-dichloro-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them biologically active compounds . They play a significant role in cell biology and have been used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to changes in cellular function and overall health.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 5,7-dichloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases . These interactions can modulate immune responses and inflammatory processes, making this compound a potential candidate for therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of genes involved in immune responses and inflammation, further highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, this compound has been shown to inhibit IDO, an enzyme involved in tryptophan metabolism . This inhibition can result in the modulation of immune responses and the suppression of tumor growth. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate immune responses and inflammatory processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and immunosuppression. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to tryptophan metabolism. The compound interacts with enzymes such as IDO, which catalyzes the conversion of tryptophan to kynurenine . This interaction can influence metabolic flux and metabolite levels, potentially affecting immune responses and inflammatory processes. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic pathways, further modulating its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. The compound may interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . For instance, indole derivatives have been shown to interact with transporters involved in amino acid transport, which may influence their distribution within tissues. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize within the nucleus, where they can interact with transcription factors and other regulatory proteins, influencing gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and optimizing its therapeutic potential.
Properties
IUPAC Name |
ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYGKZGQACYLTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405861 | |
Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-70-5 | |
Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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